molecular formula C15H16N2O4S B5737668 N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide

N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide

Cat. No.: B5737668
M. Wt: 320.4 g/mol
InChI Key: HKGKGQGXSQXNGJ-UHFFFAOYSA-N
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Description

N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.

Mechanism of Action

N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide binds to the ATP-binding site of BTK and inhibits its activity. This leads to the inhibition of downstream signaling pathways, such as the NF-κB and MAPK pathways, which are involved in cell survival and proliferation. This compound has also been shown to induce apoptosis in cancer cells, which is a key mechanism of anti-cancer activity.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. It has also been shown to inhibit the growth of cancer cells that are resistant to other BTK inhibitors. This compound has been tested in animal models of cancer, and has shown potent anti-tumor activity with minimal toxicity. It has also been shown to enhance the activity of chemotherapy and immunotherapy.

Advantages and Limitations for Lab Experiments

N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in cancer biology. This compound has also been shown to enhance the activity of other anti-cancer agents, which makes it a valuable tool for combination therapy studies. However, this compound has some limitations for lab experiments. It is a small molecule inhibitor, which makes it difficult to target specific cells or tissues. It also has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

For the development of N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide include the optimization of the compound for clinical use, the development of combination therapies, and the identification of biomarkers that can predict the response to treatment.

Synthesis Methods

The synthesis of N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide involves a multi-step process that includes the reaction of 2,5-dimethoxyaniline with ethyl 2-bromoacetate, followed by the reaction with thiophene-2-carboxylic acid. The final compound is obtained after the removal of the protecting groups. The purity of the compound is determined by HPLC and NMR analysis.

Scientific Research Applications

N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide is a potent inhibitor of the Bruton's tyrosine kinase (BTK) and has shown promising results in preclinical studies. BTK is a key mediator of B-cell receptor (BCR) signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies. This compound has been tested in various cancer cell lines and animal models, and has shown potent anti-tumor activity. It has also been shown to enhance the activity of other anti-cancer agents, such as chemotherapy and immunotherapy.

Properties

IUPAC Name

N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-20-10-5-6-12(21-2)11(8-10)17-14(18)9-16-15(19)13-4-3-7-22-13/h3-8H,9H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGKGQGXSQXNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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